3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group attached to a pyrrolidine ring and a trifluoromethyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride and a base, such as triethylamine, under anhydrous conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a suitable carbonyl compound, such as a carboxylic acid or an ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide or a trifluoromethylating agent like Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethylsulfonyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(methyl)-1,2,4-oxadiazole
- 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Uniqueness
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both the ethylsulfonyl and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a synthetic organic compound classified within the oxadiazole family. Its unique structure, featuring an ethylsulfonyl group and a trifluoromethyl group, has positioned it as a compound of interest in various biological research fields, including antimicrobial, antifungal, and anticancer studies.
Chemical Structure and Properties
The compound's chemical formula is C10H12F3N3O2S, with a molecular weight of approximately 303.28 g/mol. The presence of the ethylsulfonyl and trifluoromethyl groups contributes to its lipophilicity and potential biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes, receptors, or nucleic acids. The specific mechanisms may vary depending on the biological activity being assessed:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for microbial survival.
- Anticancer Activity : It could induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of cell proliferation.
Biological Activity Overview
Research has indicated that compounds within the oxadiazole class exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological effects of this compound and similar compounds:
Case Studies
Several studies have explored the biological activity of oxadiazoles, including derivatives similar to this compound:
- Antimicrobial Properties : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, with IC50 values ranging from 4 to 32 μg/mL .
- Anticancer Activity : Research indicated that certain oxadiazole derivatives could effectively inhibit cancer cell growth in vitro, suggesting potential for development as chemotherapeutic agents.
- Antimalarial Activity : In a screening study conducted by CSIRO, specific oxadiazole compounds were identified with slow-action antiplasmodial activity against Plasmodium falciparum, showing promising results for malaria treatment .
Properties
IUPAC Name |
3-(1-ethylsulfonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3S/c1-2-19(16,17)15-4-3-6(5-15)7-13-8(18-14-7)9(10,11)12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZUXZKPFPVWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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